molecular formula C14H7Cl2NO2 B6405448 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% CAS No. 1261963-53-4

5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95%

Cat. No. B6405448
CAS RN: 1261963-53-4
M. Wt: 292.1 g/mol
InChI Key: DTAVHYYDEYIIJE-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% (5-CCPB), is a chlorinated phenylbenzoic acid derivative with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in methanol and ethanol, and is used as a reagent in various organic syntheses. 5-CCPB is also used as a catalyst in the synthesis of various compounds, and is used in the manufacture of various pharmaceuticals.

Scientific Research Applications

5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of various pharmaceuticals, the synthesis of fluorescent dyes, and the synthesis of polymers. It is also used in the synthesis of various organic compounds, such as esters, amides, and amines. In addition, 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% is used as a catalyst in the synthesis of various compounds, and is used in the manufacture of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% is not well understood. However, it is believed that the chlorination of the phenyl ring of 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% increases its acidity, which allows it to act as a catalyst in the synthesis of various compounds. In addition, the presence of the cyanophenyl group increases its solubility in organic solvents, which makes it suitable for use in various organic syntheses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% are not well understood. However, it is believed that 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% may be toxic to humans and animals when ingested or inhaled in large quantities. In addition, it is believed that 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% may have mutagenic and carcinogenic effects when exposed to high concentrations.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% in laboratory experiments are its high purity (95%), its solubility in organic solvents, and its ability to act as a catalyst in the synthesis of various compounds. However, the main limitation of using 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% in laboratory experiments is its potential toxicity when exposed to high concentrations.

Future Directions

Future research into 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to determine the optimal conditions for its use in laboratory experiments, as well as to develop safer and more efficient methods of synthesis. Finally, further research should be conducted to explore the potential applications of 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% in other fields, such as medicine and industry.

Synthesis Methods

5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% can be synthesized by several methods, the most common being the Friedel-Crafts acylation of benzene with 4-chloro-3-cyanobenzoyl chloride. The reaction is carried out in the presence of anhydrous aluminum chloride catalyst, and yields 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% in 95% pure form. A second method involves the reaction of 4-chloro-3-cyanobenzoyl chloride with a mixture of sodium hydroxide and sodium chloride to produce 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid, 95% in 95% pure form.

properties

IUPAC Name

3-chloro-5-(4-chloro-3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-12-5-9(4-10(6-12)14(18)19)8-1-2-13(16)11(3-8)7-17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAVHYYDEYIIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690782
Record name 4',5-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-53-4
Record name 4',5-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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